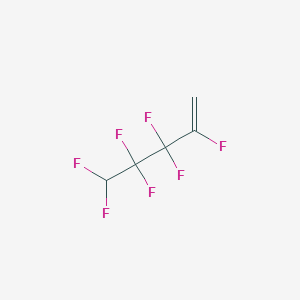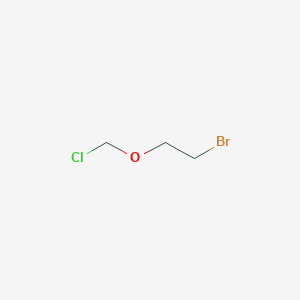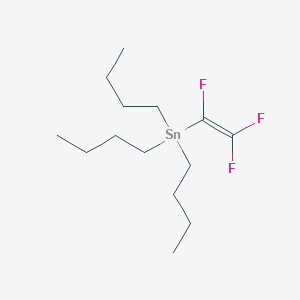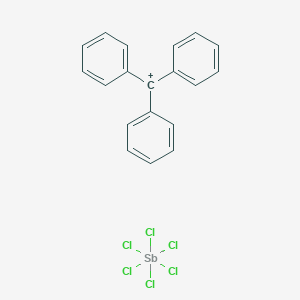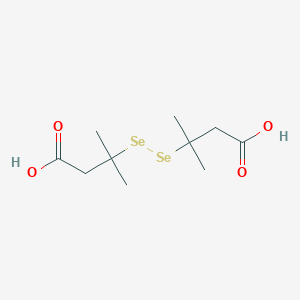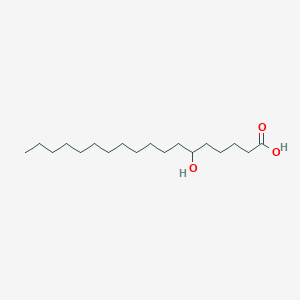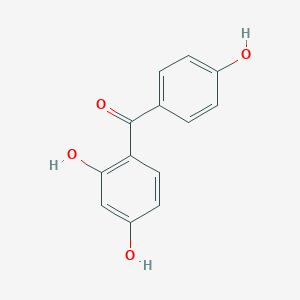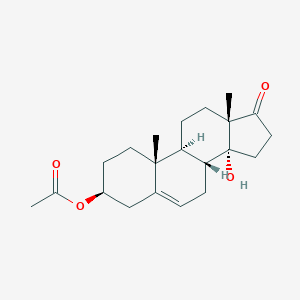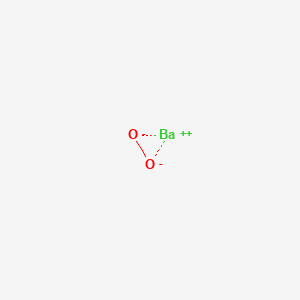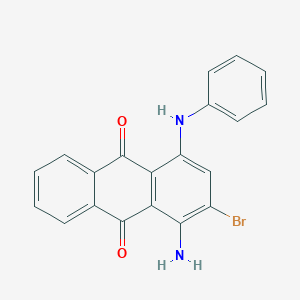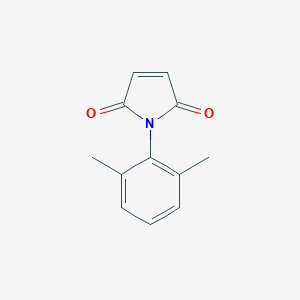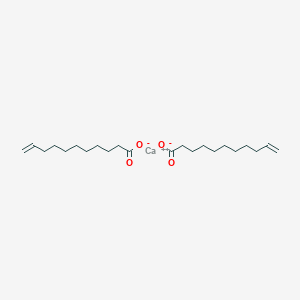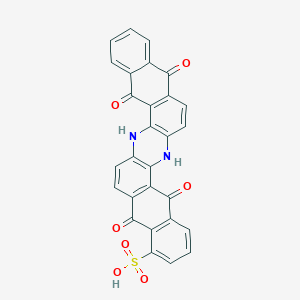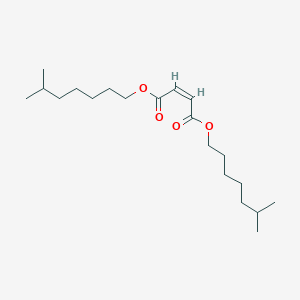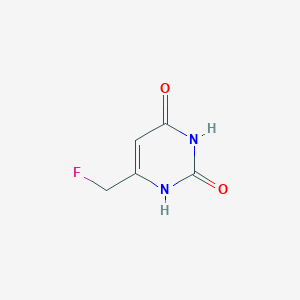
6-(fluoromethyl)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(fluoromethyl)-1H-pyrimidine-2,4-dione, also known as 5-Fluorouracil (5-FU), is a chemotherapy drug used to treat various types of cancer, including breast, colon, rectal, stomach, and pancreatic cancer. The drug was first synthesized in the 1950s and has since become one of the most commonly used chemotherapy drugs.
Mécanisme D'action
5-FU is a prodrug, meaning that it is converted into its active form once it enters the body. The drug is converted into 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits the enzyme thymidylate synthase. Thymidylate synthase is responsible for the synthesis of thymidine, which is a building block of DNA. Inhibition of this enzyme leads to the depletion of thymidine, which in turn leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
5-FU has a number of biochemical and physiological effects on the body. The drug is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 10-20 minutes, which means that it must be given continuously or in high doses to be effective.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-FU in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, one limitation is that the drug is toxic and can have off-target effects on non-cancerous cells.
Orientations Futures
There are several future directions for research on 5-FU. One direction is to explore the use of the drug in combination with other chemotherapy drugs or targeted therapies. Another direction is to investigate the use of 5-FU in combination with immunotherapy, which has shown promise in treating various types of cancer. Finally, there is a need for research on the development of new drugs that are more effective and less toxic than 5-FU.
Méthodes De Synthèse
The synthesis of 5-FU involves the reaction of fluorouracil with formaldehyde, followed by reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and has a melting point of 282-286°C.
Applications De Recherche Scientifique
5-FU has been extensively studied for its anti-cancer properties. It works by inhibiting the synthesis of thymidine, a building block of DNA, which leads to the death of cancer cells. The drug has been shown to be effective in treating a variety of cancers, including breast, colon, rectal, stomach, and pancreatic cancer.
Propriétés
Numéro CAS |
1598-64-7 |
|---|---|
Nom du produit |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
Formule moléculaire |
C5H5FN2O2 |
Poids moléculaire |
144.1 g/mol |
Nom IUPAC |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5FN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
Clé InChI |
FIDATMMHDGLDFF-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)CF |
SMILES canonique |
C1=C(NC(=O)NC1=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



